6-[[1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl(methyl)amino]methyl]-1,4-oxazepan-6-ol
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Overview
Description
6-[[1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl(methyl)amino]methyl]-1,4-oxazepan-6-ol is a complex organic compound with a unique structure that combines elements of pyrazole and oxazepane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[[1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl(methyl)amino]methyl]-1,4-oxazepan-6-ol involves multiple steps, starting with the preparation of the hexahydrocyclohepta[c]pyrazole core This core is typically synthesized through a series of cyclization reactions involving appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and other advanced techniques to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-[[1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl(methyl)amino]methyl]-1,4-oxazepan-6-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can lead to a wide variety of functionalized derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: It may find applications in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of 6-[[1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl(methyl)amino]methyl]-1,4-oxazepan-6-ol depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, leading to modulation of their activity. The pathways involved might include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethylamine: A related compound with a similar core structure but lacking the oxazepane ring.
1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine: Another pyrazole derivative with different functional groups.
3-Methoxy-1,5-dimethyl-1H-pyrazol-4-amine: A pyrazole compound with methoxy and methyl substituents.
Properties
IUPAC Name |
6-[[1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl(methyl)amino]methyl]-1,4-oxazepan-6-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O2/c1-20(11-16(21)10-17-7-8-22-12-16)9-15-13-5-3-2-4-6-14(13)18-19-15/h17,21H,2-12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQOVMOTCOUQGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NNC2=C1CCCCC2)CC3(CNCCOC3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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